molecular formula C16H18BrN5O B5495593 N-(5-bromopyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide

N-(5-bromopyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide

Cat. No.: B5495593
M. Wt: 376.25 g/mol
InChI Key: QSHKVGBZFKMBGC-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a bromopyridine moiety and a piperazine ring, which are common in medicinal chemistry due to their biological activity and versatility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide typically involves the following steps:

    Piperazine Coupling: The brominated pyridine is then coupled with a piperazine derivative. This step often requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

    Acylation: The final step involves the acylation of the piperazine nitrogen with an acyl chloride or anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom could yield a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyridine and piperazine derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide would depend on its specific biological target. Generally, compounds with pyridine and piperazine moieties can interact with various enzymes, receptors, or ion channels, modulating their activity. The bromine atom may also play a role in enhancing binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloropyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
  • N-(5-fluoropyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
  • N-(5-iodopyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide

Uniqueness

The presence of the bromine atom in N-(5-bromopyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide may confer unique properties such as increased lipophilicity, altered electronic effects, and potential for specific interactions with biological targets compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN5O/c17-13-4-5-14(19-11-13)20-16(23)12-21-7-9-22(10-8-21)15-3-1-2-6-18-15/h1-6,11H,7-10,12H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHKVGBZFKMBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NC=C(C=C2)Br)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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